({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c19-13(20)10-24-15-17-16-14(23-15)11-5-4-6-12(9-11)25(21,22)18-7-2-1-3-8-18/h4-6,9H,1-3,7-8,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULNCAGRQOVWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the piperidine sulfonyl group: This step involves the sulfonylation of a phenyl ring with a piperidine sulfonyl chloride in the presence of a base.
Attachment of the sulfanyl-acetic acid moiety: This can be done by nucleophilic substitution of a halogenated acetic acid derivative with a thiol group on the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Oxadiazole Ring
The 1,3,4-oxadiazole ring's 5-position substituent critically influences physicochemical and biological properties:
Functional Group and Linker Modifications
The nature of the linker and terminal functional group affects solubility and target engagement:
Acetic Acid vs. Propanamide/Acetamide :
- The target compound's carboxylic acid group improves solubility in polar solvents compared to acetamide derivatives (e.g., ), which may exhibit better membrane permeability but lower aqueous solubility .
- Propanamide derivatives (e.g., 7a–q in ) showed hemolytic activity <10% at 100 µg/mL, suggesting lower toxicity than esters or lipophilic variants .
Ester Derivatives :
- Butyl 2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate () has a logP >3, indicating high lipophilicity, but may suffer from rapid esterase-mediated hydrolysis .
Biologische Aktivität
The compound ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is a derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a piperidine ring linked to a sulfonyl group and an oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
-
Antibacterial Properties :
- Studies have shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antibacterial activity against various strains. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Salmonella typhi .
- The compound's structural analogs were tested for their ability to inhibit bacterial growth, with some exhibiting moderate to strong activity compared to standard antibiotics such as gentamicin .
- Antifungal Activity :
Enzyme Inhibition
- Acetylcholinesterase Inhibition :
- Urease Inhibition :
Case Study 1: Antimicrobial Screening
In a study conducted by Dhumal et al. (2016), various 1,3,4-oxadiazole derivatives were synthesized and screened for antimicrobial activity. Compounds containing piperidine moieties displayed enhanced activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies indicated strong binding affinities to target proteins involved in bacterial survival .
Case Study 2: Enzyme Inhibition Studies
Research by Aziz-ur-Rehman et al. (2020) focused on synthesizing piperidine-based 1,3,4-oxadiazole derivatives and evaluating their enzyme inhibition capabilities. The results showed that several compounds significantly inhibited AChE and urease enzymes, highlighting their potential as therapeutic agents in neurodegenerative diseases and gastrointestinal infections respectively .
Data Tables
| Compound Name | Antibacterial Activity (Zone of Inhibition mm) | AChE Inhibition IC50 (µM) | Urease Inhibition IC50 (µM) |
|---|---|---|---|
| Compound A | 20 | 0.5 | 10 |
| Compound B | 15 | 0.8 | 12 |
| Compound C | 25 | 0.3 | 8 |
Q & A
Q. What are the optimal synthetic routes for ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves coupling sulfanyl-oxadiazole intermediates with piperidinylsulfonylphenyl moieties. Key steps include:
- pH control : Maintain neutral pH (6–7) using potassium bicarbonate during coupling reactions to avoid side reactions like hydrolysis .
- Solvent selection : Acetone is preferred for solubility and stability of intermediates, as evidenced in analogous oxadiazole-triazine syntheses .
- Purification : Column chromatography with gradients (e.g., toluene-acetone 9:1) ensures separation of sulfonyl-oxadiazole derivatives .
- Yield optimization : Monitor reactions via TLC and adjust stoichiometry of 1,3,4-oxadiazole precursors (e.g., 0.1 mol scale) to minimize unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the compound’s structure?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm sulfonyl and oxadiazole moieties. Piperidine protons appear as multiplet signals at δ 1.5–2.5 ppm, while oxadiazole carbons resonate near 165–170 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS can validate molecular weight (e.g., [M+H] peak at m/z ~423) and fragmentation patterns of the sulfanylacetic acid group .
- X-ray crystallography : For unambiguous confirmation, grow single crystals in acetone/water mixtures and analyze using Cu-Kα radiation. Analogous oxadiazole derivatives show orthorhombic crystal systems with π-π stacking interactions .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s antimicrobial activity, and what controls are critical?
- Methodological Answer :
- Microbial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using ciprofloxacin as a positive control .
- Minimum inhibitory concentration (MIC) : Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth. Include solvent controls (e.g., DMSO <1% v/v) to rule out vehicle toxicity .
- Mechanistic studies : Combine with time-kill assays and biofilm inhibition tests (e.g., crystal violet staining) to assess bactericidal vs. bacteriostatic effects .
Q. What structural modifications could enhance the compound’s bioactivity, and how should SAR studies be structured?
- Methodological Answer :
- Key substituents : Replace the piperidinylsulfonyl group with morpholine or quinoline derivatives to improve membrane permeability (see triazine-linked antimicrobial analogs ).
- Oxadiazole optimization : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to stabilize the oxadiazole core and enhance target binding .
- SAR framework : Use a matrix design varying substituents at positions 3 (piperidinylsulfonyl) and 5 (sulfanylacetic acid), then correlate with MIC data and computational docking scores .
Q. How can HPLC methods be validated for quantifying the compound’s purity in complex matrices?
- Methodological Answer :
- Mobile phase : Methanol-buffer (65:35) with 0.1% sodium 1-octanesulfonate (pH 4.6) achieves optimal resolution for sulfonamide-oxadiazole derivatives .
- Detection : UV at 254 nm (λ for oxadiazole) with a C18 column (5 µm, 250 mm × 4.6 mm).
- Validation parameters : Assess linearity (1–100 µg/mL), LOD/LOQ (<0.5 µg/mL), and recovery (>98%) using spiked samples .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with bacterial dihydrofolate reductase (DHFR) or β-lactamase structures (PDB IDs: 3FYV, 1JTG). Focus on sulfonyl and oxadiazole groups forming hydrogen bonds with active-site residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å) of the piperidine ring during simulations .
- ADMET profiling : Predict pharmacokinetics using SwissADME; prioritize derivatives with LogP <3 and high gastrointestinal absorption .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activity data be resolved?
- Methodological Answer :
- Assay variability : Compare MIC protocols (e.g., broth microdilution vs. agar diffusion). Standardize inoculum size (1×10 CFU/mL) and incubation time (18–24 h) .
- Compound stability : Test degradation under assay conditions (pH 7.4, 37°C) via HPLC. Oxadiazoles may hydrolyze in acidic buffers, requiring stabilizers like BSA .
- Strain specificity : Re-evaluate activity against clinical isolates with known resistance profiles (e.g., methicillin-resistant S. aureus) to confirm broad-spectrum potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
